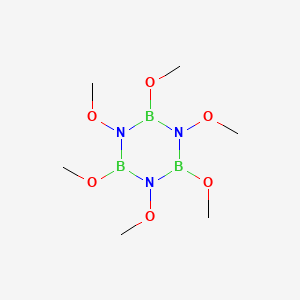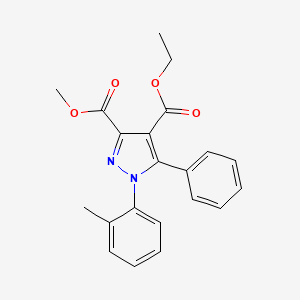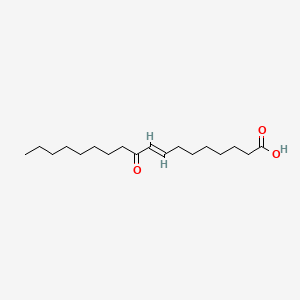![molecular formula C11H17N B14343353 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine CAS No. 98384-76-0](/img/structure/B14343353.png)
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine is an organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . It is also known by several other names, including N-(1-Cyclopenten-1-yl)pyrrolidine and 1-(1-Pyrrolidinyl)-1-cyclopentene . This compound features a pyrrolidine ring attached to a cyclopentene moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be achieved through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction typically proceeds as follows:
Reactants: 1-bromoethane and pyrrolidine.
Conditions: Heating and stirring.
Product: this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives[3][3].
Aplicaciones Científicas De Investigación
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclopentene moiety may also play a role in its biological effects by influencing the compound’s overall conformation and reactivity .
Comparación Con Compuestos Similares
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:
1-(1-Cyclopenten-1-yl)pyrrolidine: Similar structure but lacks the ethenyl group.
1-Pyrrolidino-1-cyclopentene: Another closely related compound with similar reactivity and applications.
Cyclopropane, 1-ethynyl-1-ethenyl-: A compound with a cyclopropane ring instead of a cyclopentene ring.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and cyclopentene moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
98384-76-0 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-[1-(cyclopenten-1-yl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C11H17N/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h6H,1-5,7-9H2 |
Clave InChI |
BRVMTHNPCMJNGX-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CCCC1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


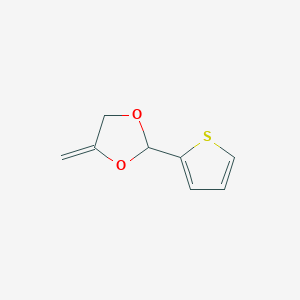
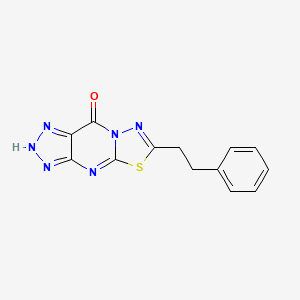
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
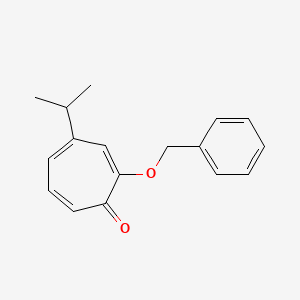
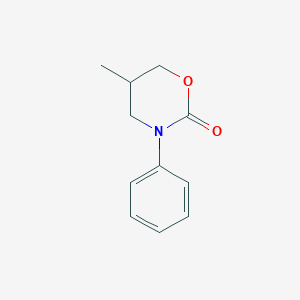
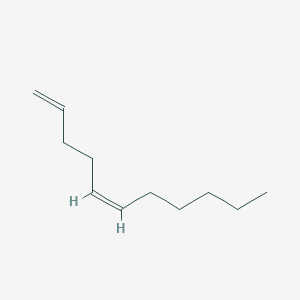
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
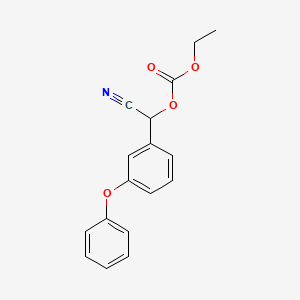
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
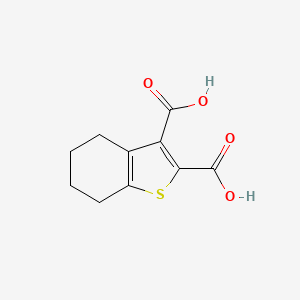
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
